5-tert-butyl-2-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde
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Overview
Description
5-tert-butyl-2-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of salicylaldehydes This compound is characterized by the presence of a methoxy group attached to a phenyl ring and a tert-butyl group attached to the salicylaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-2-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and tert-butylphenol.
Condensation Reaction: The key step involves a condensation reaction between 4-methoxybenzaldehyde and tert-butylphenol in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. This reaction forms the desired salicylaldehyde derivative.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also involve the use of advanced purification techniques, such as distillation and crystallization, to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-2-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(4-Methoxyphenyl)-5-tert-butylsalicylic acid.
Reduction: 3-(4-Methoxyphenyl)-5-tert-butylsalicyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-tert-butyl-2-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-tert-butyl-2-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various cellular pathways, including oxidative stress, apoptosis, and signal transduction, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-5-tert-butylsalicylic acid
- 3-(4-Methoxyphenyl)-5-tert-butylsalicyl alcohol
- 3-(4-Methoxyphenyl)-5-tert-butylphenol
Uniqueness
5-tert-butyl-2-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde is unique due to its specific structural features, such as the presence of both methoxy and tert-butyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-tert-butyl-2-hydroxy-3-(4-methoxyphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-18(2,3)14-9-13(11-19)17(20)16(10-14)12-5-7-15(21-4)8-6-12/h5-11,20H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAPHFUIBOODSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C2=CC=C(C=C2)OC)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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